molecular formula C7H10ClN3 B1346389 2-Chloro-6-propylaminopyrazine CAS No. 951884-52-9

2-Chloro-6-propylaminopyrazine

Cat. No.: B1346389
CAS No.: 951884-52-9
M. Wt: 171.63 g/mol
InChI Key: FTDDBUCCKNVIJZ-UHFFFAOYSA-N
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Description

2-Chloro-6-propylaminopyrazine: is a heterocyclic compound containing a pyrazine ring with a chlorine atom at position 6 and a propyl group attached to the second nitrogen atom. It is known for its applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

Chemistry: 2-Chloro-6-propylaminopyrazine is used as a building block in the synthesis of various pharmaceutical compounds. It is often included in small molecule libraries for high-throughput screening to identify potential drug candidates.

Biology: In biological research, the compound is utilized to study protein interactions and functions. It can be used to label or immobilize proteins on various substrates, facilitating the study of protein-protein interactions or enzyme activities.

Medicine: It serves as a biochemical for proteomics research and is involved in the synthesis of various pharmacologically active structures.

Industry: this compound can be applied as part of pesticide formulations in agriculture. Its effectiveness is evaluated based on the reduction of disease incidence and improvement in crop yield.

Safety and Hazards

6-chloro-N-propylpyrazin-2-amine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-propylaminopyrazine typically involves the reaction of 6-chloropyrazine-2-amine with propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-propylaminopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Chloro-6-propylaminopyrazine involves its interaction with specific molecular targets and pathways. It is known to act as a cyclin-dependent kinase 2 inhibitor, which plays a crucial role in regulating the cell cycle. By inhibiting this enzyme, the compound can affect cell proliferation and other cellular processes .

Comparison with Similar Compounds

  • 2-chloro-6-aminopyrazine
  • 6-chloro-N,N-dipropylpyrazin-2-amine
  • 6-chloro-N-isopropylpyrazin-2-amine

Comparison: 2-Chloro-6-propylaminopyrazine is unique due to its specific substitution pattern on the pyrazine ring. Compared to similar compounds, it has distinct chemical properties and reactivity, making it suitable for specific applications in scientific research and industry .

Properties

IUPAC Name

6-chloro-N-propylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDDBUCCKNVIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650091
Record name 6-Chloro-N-propylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-52-9
Record name 6-Chloro-N-propylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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